molecular formula C19H19N5OS B2792980 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 1448127-83-0

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No. B2792980
CAS RN: 1448127-83-0
M. Wt: 365.46
InChI Key: KIJSIHWEJRTHTJ-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds, which have been found to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions . The compound’s mode of action is similar to that of colchicine, a well-known tubulin polymerization inhibitor .

Biochemical Pathways

By inhibiting tubulin polymerization, the compound affects the mitotic spindle assembly, a critical process in cell division . This disruption leads to cell cycle arrest at the G2/M phase, preventing the cell from dividing . As a result, the compound can inhibit the proliferation of cancer cells .

Result of Action

The compound has demonstrated potent antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29 . It induces cell apoptosis in a dose-dependent manner , meaning that higher doses of the compound lead to a higher rate of programmed cell death.

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability For instance, the pH level of the environment can affect the compound’s solubility and stability Additionally, the presence of other molecules or drugs can influence the compound’s efficacy through drug-drug interactions.

properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c1-23-12-14(16-5-2-3-6-17(16)23)11-18(25)20-9-7-15-13-26-19(22-15)24-10-4-8-21-24/h2-6,8,10,12-13H,7,9,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJSIHWEJRTHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCCC3=CSC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide

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